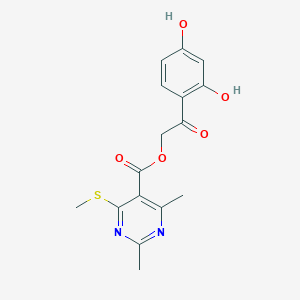
2-(2,4-Dihydroxyphenyl)-2-oxoethyl 2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dihydroxyphenyl)-2-oxoethyl 2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylate is a complex organic compound that features both phenolic and pyrimidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dihydroxyphenyl)-2-oxoethyl 2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: This step might involve the nucleophilic substitution of a halogenated pyrimidine derivative with a thiol compound.
Attachment of the Phenolic Moiety: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, to introduce the 2,4-dihydroxyphenyl group.
Formation of the Ester Linkage: The final step could involve esterification reactions to form the 2-oxoethyl ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The phenolic groups can undergo oxidation to form quinones.
Reduction: The carbonyl group in the ester linkage can be reduced to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalizations.
Biology
Medicine
In medicinal chemistry, derivatives of this compound might exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In material science, this compound could be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action would depend on the specific application. For instance, in a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. The phenolic groups could participate in hydrogen bonding or redox reactions, while the pyrimidine ring might engage in π-π interactions with aromatic amino acids in proteins.
類似化合物との比較
Similar Compounds
2-(2,4-Dihydroxyphenyl)-2-oxoethyl 2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylate: can be compared with other pyrimidine derivatives such as:
Uniqueness
The presence of both phenolic and pyrimidine moieties in a single molecule provides unique chemical properties, such as enhanced reactivity and the ability to participate in diverse chemical reactions. This makes it a versatile compound for various applications.
特性
IUPAC Name |
[2-(2,4-dihydroxyphenyl)-2-oxoethyl] 2,4-dimethyl-6-methylsulfanylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-8-14(15(24-3)18-9(2)17-8)16(22)23-7-13(21)11-5-4-10(19)6-12(11)20/h4-6,19-20H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIHXZIBRJXEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)SC)C(=O)OCC(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














